

Thermochemical Properties of Tert-Butyl Glycinate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl aminoacetate hydrochloride*

Cat. No.: B086200

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl glycinate hydrochloride is a crucial intermediate in pharmaceutical synthesis, particularly in the production of peptide-based therapeutics. A thorough understanding of its thermochemical properties is essential for process optimization, safety assessment, and ensuring the stability of drug formulations. This technical guide provides a comprehensive overview of the key thermochemical characteristics of tert-butyl glycinate hydrochloride. While experimental data for some properties of this specific compound are limited in publicly available literature, this document details the established experimental protocols for their determination, offering a roadmap for researchers.

Physicochemical and Known Thermochemical Data

Tert-butyl glycinate hydrochloride is the hydrochloride salt of the tert-butyl ester of glycine. It is a white crystalline powder utilized primarily as a protected amino acid in peptide synthesis. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of glycine, preventing its participation in undesired side reactions during peptide coupling.

The available quantitative data for tert-butyl glycinate hydrochloride is summarized in the table below.

Property	Value	Source(s)
Molecular Formula	$C_6H_{13}NO_2 \cdot HCl$	[1]
Molecular Weight	167.63 g/mol	
Melting Point	128 - 143 °C (range)	[1] [2] [3] [4]

Note: The reported melting point varies across different suppliers, which may be attributed to differences in purity and experimental conditions.

Experimental Protocols for Thermochemical Analysis

Due to the limited availability of comprehensive experimental thermochemical data for tert-butyl glycinate hydrochloride, this section provides detailed methodologies for the determination of key thermodynamic parameters. These protocols are based on standard techniques widely used for the characterization of organic and pharmaceutical compounds.[\[5\]](#)[\[6\]](#)

Determination of Standard Enthalpy of Formation (Δ_fH°)

The standard enthalpy of formation of tert-butyl glycinate hydrochloride can be determined indirectly from its standard enthalpy of combustion (Δ_cH°) using bomb calorimetry.[\[7\]](#)

Experimental Protocol: Combustion Calorimetry

- **Sample Preparation:** A precisely weighed pellet (approximately 0.5 - 1.0 g) of high-purity tert-butyl glycinate hydrochloride is prepared.
- **Calorimeter Setup:** The pellet is placed in a sample holder within a high-pressure stainless steel vessel, known as a "bomb." A fuse wire is positioned in contact with the sample.
- **Pressurization:** The bomb is sealed and pressurized with an excess of pure oxygen to approximately 30 atm.
- **Immersion:** The sealed bomb is immersed in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

- Ignition: The sample is ignited by passing an electric current through the fuse wire.
- Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the tert-butyl glycinate hydrochloride sample is then calculated from the observed temperature rise.
- Calculation of ΔcH° : The standard enthalpy of combustion is calculated from the heat released, the mass of the sample, and corrections for the heat of ignition and the formation of nitric acid from any nitrogen present in the sample.
- Calculation of ΔfH° : The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , N_2 , and HCl).[8]

Determination of Heat Capacity (Cp)

The specific heat capacity of tert-butyl glycinate hydrochloride can be measured as a function of temperature using Differential Scanning Calorimetry (DSC).[9][10]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

- Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of tert-butyl glycinate hydrochloride is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate (e.g., 10 $^\circ C/min$).
- Measurement: The sample and reference are heated at a constant rate. The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

- Calibration: The instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).
- Data Analysis: The heat capacity of the sample is determined by comparing the heat flow to the sample with that of a sapphire standard, for which the heat capacity is well-known.[11] [12]

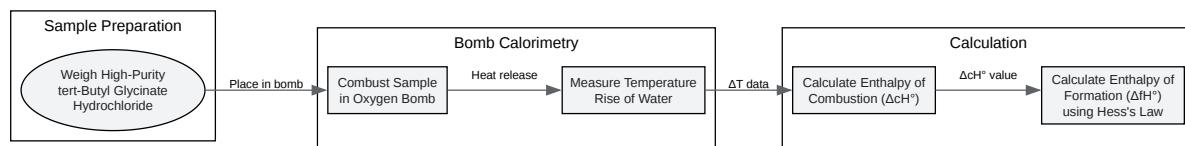
Determination of Thermal Stability

Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of tert-butyl glycinate hydrochloride by monitoring its mass change as a function of temperature.[4][13]

Experimental Protocol: Thermogravimetric Analysis (TGA)

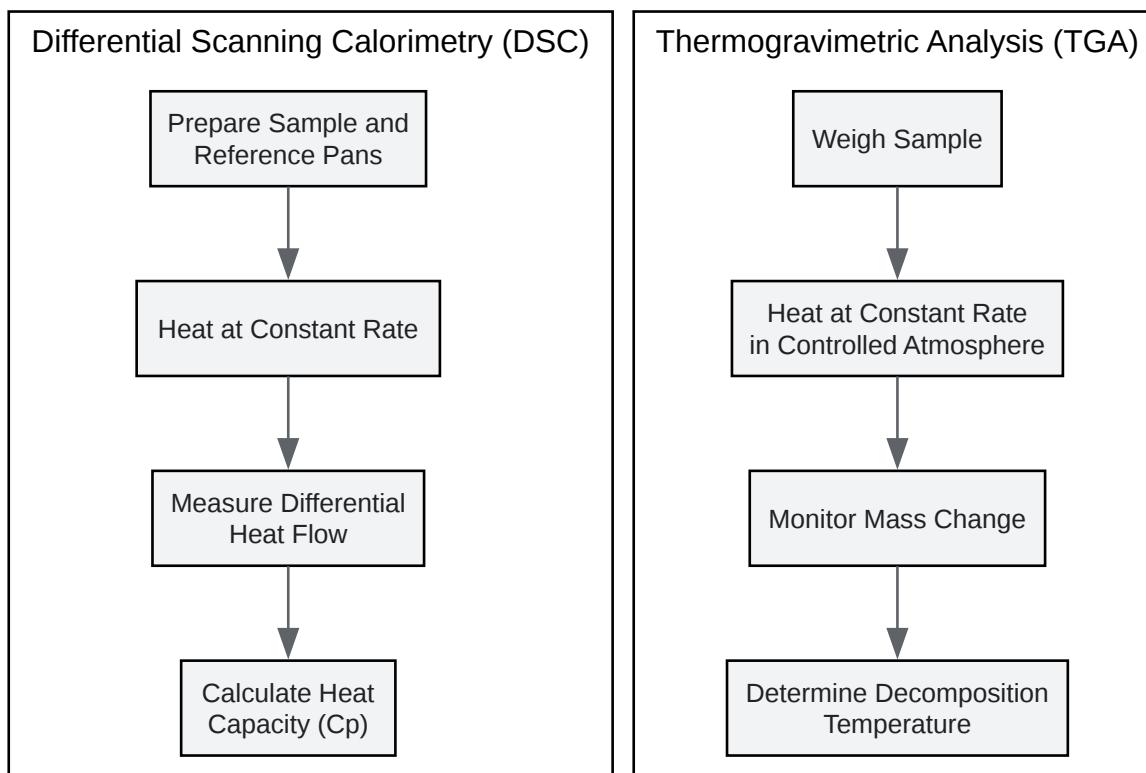
- Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of tert-butyl glycinate hydrochloride is placed in a TGA sample pan.
- Instrument Setup: The sample pan is placed in the TGA furnace. The instrument is programmed with a specific temperature range and heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
- Measurement: The mass of the sample is continuously monitored as the temperature is increased.
- Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature at which maximum mass loss occurs. This provides information about the thermal stability of the compound.[6]

Calculation of Entropy and Gibbs Free Energy


Once the standard enthalpy of formation and heat capacity have been experimentally determined, the standard entropy (S°) and standard Gibbs free energy of formation ($\Delta_f G^\circ$) can be calculated.

- Standard Entropy (S°): The standard entropy can be determined by integrating the heat capacity data from absolute zero to the standard temperature (298.15 K).

- Standard Gibbs Free Energy of Formation (ΔfG°): The standard Gibbs free energy of formation can be calculated using the following equation: $\Delta fG^\circ = \Delta fH^\circ - T\Delta fS^\circ$ where T is the standard temperature (298.15 K) and ΔfS° is the standard entropy of formation, which can be calculated from the standard entropies of the compound and its constituent elements in their standard states.[14][15][16][17]


Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

[Click to download full resolution via product page](#)

Figure 1. Workflow for Determining Standard Enthalpy of Formation.

[Click to download full resolution via product page](#)

Figure 2. Workflows for DSC and TGA Analyses.

Conclusion

While a complete thermochemical dataset for tert-butyl glycinate hydrochloride is not readily available in the literature, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. The methodologies of bomb calorimetry, differential scanning calorimetry, and thermogravimetric analysis are robust and widely accepted techniques for characterizing the thermodynamic properties and thermal stability of pharmaceutical compounds. The data obtained from these experiments are critical for ensuring the safety, efficacy, and quality of drug substances and products throughout the development lifecycle. It is recommended that researchers working with tert-butyl glycinate hydrochloride perform these analyses to establish a comprehensive thermochemical profile for this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]
- 6. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 9. mt.com [mt.com]
- 10. mt.com [mt.com]
- 11. calnesis.com [calnesis.com]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. 18.3 Gibbs Free Energy and the Relationship between Delta G, Delta H, and Delta S - Chad's Prep® [chadsprep.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Thermochemical Properties of Tert-Butyl Glycinate Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b086200#thermochemical-properties-of-tert-butyl-glycinate-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com